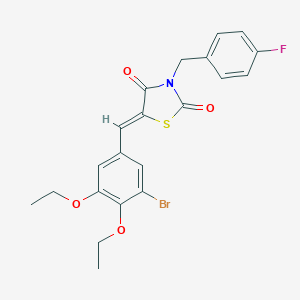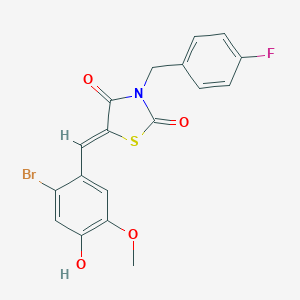![molecular formula C21H15ClFNO4S B302182 5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302182.png)
5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CMTB, and it is a thiazolidinedione derivative.
Mecanismo De Acción
The mechanism of action of CMTB is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism. Activation of PPARγ by CMTB leads to the upregulation of genes involved in glucose uptake and metabolism, which may explain its potential therapeutic effects in diabetes treatment. In cancer research, CMTB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and physiological effects:
CMTB has been shown to have various biochemical and physiological effects, including the upregulation of genes involved in glucose uptake and metabolism, the inhibition of cancer cell growth, and the improvement of cognitive function. CMTB has also been found to have neuroprotective effects and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CMTB in lab experiments is its potential therapeutic effects in various fields, including cancer research, neuroscience, and diabetes treatment. However, one limitation is the complex synthesis process, which requires expertise in organic chemistry. Another limitation is the lack of understanding of the mechanism of action of CMTB, which makes it difficult to optimize its therapeutic effects.
Direcciones Futuras
There are several future directions for research on CMTB, including the optimization of its therapeutic effects, the development of more efficient synthesis methods, and the investigation of its potential applications in other fields, such as cardiovascular disease and inflammation. Another future direction is the investigation of the mechanism of action of CMTB, which may provide insights into its therapeutic effects and lead to the development of more effective treatments.
Métodos De Síntesis
The synthesis of CMTB involves several steps, including the reaction of 3-chloro-5-methoxy-4-(2-propynyloxy)benzaldehyde with 4-fluorobenzylamine to form the intermediate compound. The intermediate compound is then reacted with thiosemicarbazide to yield the final product, CMTB. The synthesis of CMTB is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
CMTB has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and diabetes treatment. In cancer research, CMTB has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, CMTB has been found to have neuroprotective effects and improve cognitive function. In diabetes treatment, CMTB has been shown to improve insulin sensitivity and glucose uptake.
Propiedades
Nombre del producto |
5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C21H15ClFNO4S |
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H15ClFNO4S/c1-3-8-28-19-16(22)9-14(10-17(19)27-2)11-18-20(25)24(21(26)29-18)12-13-4-6-15(23)7-5-13/h1,4-7,9-11H,8,12H2,2H3/b18-11- |
Clave InChI |
KVVOHZCRFTYQIN-WQRHYEAKSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)OCC#C |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)OCC#C |
SMILES canónico |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302104.png)
![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302105.png)
![(5-bromo-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B302110.png)

![N'-(2,4-dimethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302112.png)
![N'-(4-methoxy-3-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302113.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302114.png)
![N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302115.png)
![N'-[4-(dimethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302119.png)
![N'-[(E)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302120.png)
![N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302122.png)